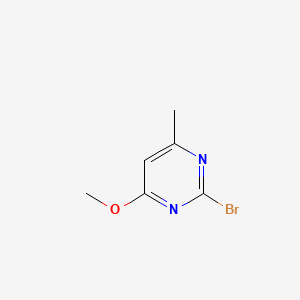

2-Bromo-4-methoxy-6-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Bromo-4-methoxy-6-methylpyrimidine” is a chemical compound with the CAS Number: 56545-10-9 . It has a molecular weight of 203.04 . The compound is solid in physical form .

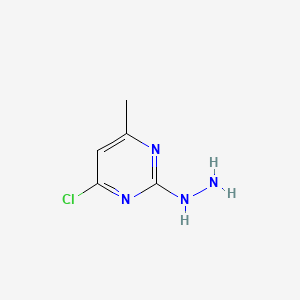

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-4-methoxy-6-methylpyrimidine . The InChI code for this compound is 1S/C6H7BrN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 . The InChI key is GYGQBKWXPATXTA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 203.04 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

2-Bromo-4-methoxy-6-methylpyrimidine is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.

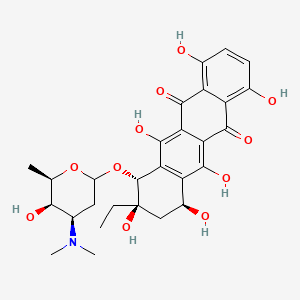

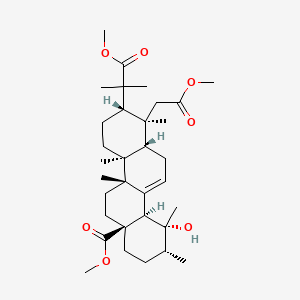

Synthesis of Coenzyme Q

The compound is a key intermediate for preparing the Coenzyme Qn family . It is prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation, and oxidation reactions .

Production of Antioxidants

Coenzyme Q10, the main homologue of CoQ existing in humans, acts as an antioxidant by reducing free radicals . This is widely used in the treatment of cardiovascular disease and mitochondrial disorders .

Electron Transfer Mediator

Coenzyme Q is known to act as mobile mediators for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems .

Preparation of Biological CoQ Analogues

Compound 5, a Coenzyme Q analogue, has been employed as a key intermediate for the preparation of other biological CoQ analogues .

Research on Electron-Transfer Activity and Radical Properties

5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone (5), a Coenzyme Q analogue, showed good electron-transfer activity and radical properties in aprotic media .

Safety and Hazards

Wirkmechanismus

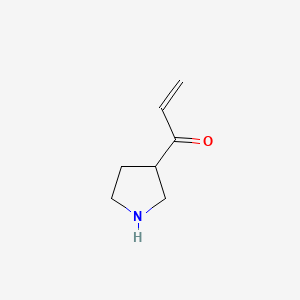

Target of Action

It has been used in the synthesis of p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

In the context of its use in the synthesis of p38α mitogen-activated protein kinase inhibitors, it may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

As a potential component of p38α mitogen-activated protein kinase inhibitors, it may influence pathways related to the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β .

Result of Action

As a potential component of p38α mitogen-activated protein kinase inhibitors, it may contribute to the inhibition of pro-inflammatory cytokines .

Eigenschaften

IUPAC Name |

2-bromo-4-methoxy-6-methylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGQBKWXPATXTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)

![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)

![5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B571361.png)

![4,9-Dihydroxy-6-(methoxymethyl)-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B571365.png)

![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)